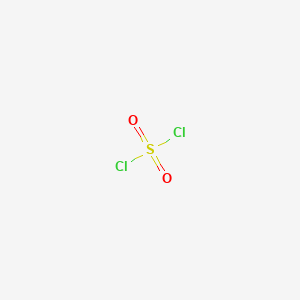
Sulfuryl chloride
货号 B058153
分子量: 134.97 g/mol
InChI 键: YBBRCQOCSYXUOC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US07784367B2
Procedure details


Next, copper phthalocyanine (tri- or tetra-) sulfonic acid (tri- or tetra-) sodium salt was gradually fed to chlorosulfonic acid followed by dropping of thionyl chloride to perform reaction. The reaction liquid was cooled and the deposited crystal was filtered to obtain a wet cake of desired copper phthalocyanine (tri- or tetra-) sulfonyl chloride, which was then stirred and suspended followed by addition of aqueous ammonia, and a compound represented by the following chemical formula (γ) to perform reaction. Then, water and sodium chloride were added to the reaction liquid to deposit crystal. The deposited crystal was filtered, washed with an aqueous sodium chloride solution, filtered/washed again, followed by drying to obtain the color material represented by the chemical formula (3).
Name
copper phthalocyanine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two





Name
Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[CH:6]=[C:5]2[C:7]3[N:22]=[C:21]([C:4]2=[CH:3][CH:2]=1)[N:20]=[C:19]1[C:23]2[C:28]([C:17](=[N:18]1)[N:16]=[C:15]1[C:29]4[C:34]([C:13](=[N:14]1)[N:12]=[C:11]1[C:35]5[C:40]([C:9](=[N:10]1)[N:8]=3)=[CH:39][CH:38]=[CH:37][CH:36]=5)=[CH:33][CH:32]=[CH:31][CH:30]=4)=[CH:27][CH:26]=[CH:25][CH:24]=2.[Cu:41].[Na].[Cl:43][S:44]([OH:47])(=O)=[O:45].S(Cl)([Cl:50])=O>>[CH:38]1[CH:39]=[C:40]2[C:9]3[N:10]=[C:11]([C:35]2=[CH:36][CH:37]=1)[N:12]=[C:13]1[C:34]2[C:29]([C:15](=[N:14]1)[N:16]=[C:17]1[C:28]4[C:23]([C:19](=[N:18]1)[N:20]=[C:21]1[C:4]5[C:5]([C:7](=[N:22]1)[N:8]=3)=[CH:6][CH:1]=[CH:2][CH:3]=5)=[CH:24][CH:25]=[CH:26][CH:27]=4)=[CH:30][CH:31]=[CH:32][CH:33]=2.[Cu:41].[S:44]([Cl:43])([Cl:50])(=[O:47])=[O:45] |f:0.1,5.6,^1:41|
|
Inputs


Step One
|
Name
|
copper phthalocyanine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=NC(=NC6=NC(=NC2=N3)C7=CC=CC=C76)C8=CC=CC=C85)C9=CC=CC=C94.[Cu]
|
Step Two
[Compound]
|
Name
|
sulfonic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClS(=O)(=O)O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction liquid
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the deposited crystal was filtered
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=NC(=NC6=NC(=NC2=N3)C7=CC=CC=C76)C8=CC=CC=C85)C9=CC=CC=C94.[Cu]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
